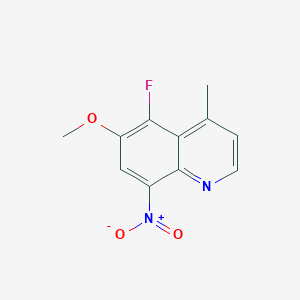
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro-
概要
説明
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine, methoxy, methyl, and nitro groups into the quinoline structure enhances its chemical properties and biological activities, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-methoxy-8-nitroquinoline.
Fluorination: The chlorine atom in 5-chloro-6-methoxy-8-nitroquinoline is replaced by a fluorine atom using potassium fluoride as the fluorinating agent. This reaction is carried out under appropriate conditions to ensure complete transformation.
Industrial Production Methods
Industrial production of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.
化学反応の分析
Types of Reactions
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the methoxy group can undergo oxidative demethylation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, sodium methoxide, or other nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Cross-Coupling: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Aminoquinoline Derivatives: Formed through reduction of the nitro group.
Complex Quinoline Derivatives: Formed through cross-coupling reactions.
科学的研究の応用
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
5-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
6-Methoxyquinoline: Lacks the fluorine and nitro groups but shares the methoxy substitution.
4-Methylquinoline: Lacks the fluorine, methoxy, and nitro groups but shares the methyl substitution.
8-Nitroquinoline: Lacks the fluorine, methoxy, and methyl groups but shares the nitro substitution.
Uniqueness
Quinoline, 5-fluoro-6-methoxy-4-methyl-8-nitro- is unique due to the combination of fluorine, methoxy, methyl, and nitro groups in its structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C11H9FN2O3 |
|---|---|
分子量 |
236.20 g/mol |
IUPAC名 |
5-fluoro-6-methoxy-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O3/c1-6-3-4-13-11-7(14(15)16)5-8(17-2)10(12)9(6)11/h3-5H,1-2H3 |
InChIキー |
GSANCSUNJHLJGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














